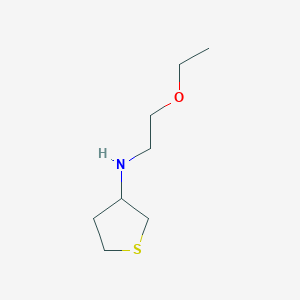

N-(2-ethoxyethyl)thiolan-3-amine

説明

N-(2-ethoxyethyl)thiolan-3-amine is a derivative of thiolan-3-amine, a saturated five-membered ring containing a sulfur atom (tetrahydrothiophene) with an amine group at the 3-position. The compound features a 2-ethoxyethyl substituent (–OCH₂CH₂–) attached to the nitrogen atom.

特性

IUPAC Name |

N-(2-ethoxyethyl)thiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-10-5-4-9-8-3-6-11-7-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODDTLKILXSVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

N-(2-ethoxyethyl)thiolan-3-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its use in drug development and as a potential therapeutic agent.

Industry: Applied in the production of specialty chemicals and materials.

作用機序

The mechanism by which N-(2-ethoxyethyl)thiolan-3-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

類似化合物との比較

Structural and Electronic Effects

- Ethoxyethyl vs. Ethoxypropyl : The ethoxyethyl group (–OCH₂CH₂–) in the target compound provides shorter chain length compared to ethoxypropyl (–OCH₂CH₂CH₂–), likely reducing lipophilicity and increasing solubility in polar solvents. This difference may also influence conformational flexibility .

- Aromatic vs. This contrasts with the aliphatic ethoxyethyl group, which lacks such interactions .

Solubility and Physicochemical Behavior

- The ethoxyethyl group likely imparts moderate polarity, balancing solubility in both aqueous and organic media. In contrast, halogenated aryl analogs (e.g., N-(3-chloro-4-fluorophenyl)thiolan-3-amine) are expected to be more lipophilic, favoring nonpolar solvents .

- Aromatic derivatives (e.g., N-[(2-methoxyphenyl)methyl]thiolan-3-amine) may exhibit lower solubility in water due to hydrophobic aryl interactions but enhanced stability in biological membranes .

生物活性

N-(2-ethoxyethyl)thiolan-3-amine is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of microbiology and oncology. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications.

N-(2-ethoxyethyl)thiolan-3-amine is characterized by its thiolane structure, which contributes to its reactivity and biological properties. The presence of the ethoxyethyl group is believed to enhance its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that N-(2-ethoxyethyl)thiolan-3-amine exhibits significant antimicrobial activity. Preliminary studies have shown that it can disrupt microbial cell membranes, leading to cell lysis. This mechanism may involve the interaction with specific enzymes or receptors within microbial cells, although detailed pathways remain under investigation.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

In oncology, N-(2-ethoxyethyl)thiolan-3-amine has been explored for its potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death . Additionally, it has been noted to cause cell-cycle arrest in the G2/M phase, indicating a potential mechanism for halting cancer cell proliferation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| SNB-75 (glioma) | 0.20 | DHFR inhibition | |

| MCF-7 (breast cancer) | 0.28 | Apoptosis induction | |

| HeLa (cervical cancer) | 0.30 | Cell-cycle arrest |

The biological activity of N-(2-ethoxyethyl)thiolan-3-amine is attributed to its interaction with various molecular targets:

- Cell Membrane Disruption : The compound may integrate into microbial membranes, altering their integrity and leading to cell death.

- Enzyme Inhibition : It has been suggested that N-(2-ethoxyethyl)thiolan-3-amine can inhibit key enzymes involved in cellular metabolism and proliferation, particularly in cancer cells.

- Signal Transduction Modulation : The compound may influence pathways related to apoptosis and cell cycle regulation through receptor interactions.

Case Studies

Several case studies have highlighted the efficacy of N-(2-ethoxyethyl)thiolan-3-amine in laboratory settings:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity.

- Cancer Cell Line Analysis : In vitro studies on glioma cells revealed that treatment with N-(2-ethoxyethyl)thiolan-3-amine resulted in significant apoptosis rates compared to untreated controls, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。